molecular formula C15H23BrCl2N2O B4399144 1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride

1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4399144
M. Wt: 398.2 g/mol
InChI Key: QNEGZYROIYLLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with a phenoxypropyl group that contains bromine, chlorine, and methyl substituents

Properties

IUPAC Name

1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrClN2O.ClH/c1-12-10-13(17)11-14(16)15(12)20-9-3-4-19-7-5-18(2)6-8-19;/h10-11H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEGZYROIYLLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCN2CCN(CC2)C)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:

    Bromination: The starting material, 2-chloro-6-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-chloro-6-methylphenol.

    Etherification: The brominated phenol is then reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form 3-(2-bromo-4-chloro-6-methylphenoxy)propanol.

    Substitution: The propanol derivative is further reacted with 4-methylpiperazine in the presence of a suitable solvent and base to yield the final product, 1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidation states.

    Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include dehalogenated derivatives.

Scientific Research Applications

1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating the interaction of halogenated compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of halogens can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-bromo-4-chlorophenoxy)propyl]-4-methylpiperazine hydrochloride
  • 1-[3-(2-chloro-6-methylphenoxy)propyl]-4-methylpiperazine hydrochloride
  • 1-[3-(2-bromo-6-methylphenoxy)propyl]-4-methylpiperazine hydrochloride

Uniqueness

1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the phenoxypropyl moiety. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.